2(5H)-Furanone, 3-(phenylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 3-(phenylsulfinyl)- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group The specific structure of 2(5H)-Furanone, 3-(phenylsulfinyl)- includes a phenylsulfinyl group attached to the third carbon of the furanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-(phenylsulfinyl)- typically involves the reaction of furanone derivatives with phenylsulfinyl reagents. One common method includes the oxidation of phenylsulfide derivatives to phenylsulfoxides, followed by their reaction with furanone under controlled conditions. The reaction is usually carried out in the presence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of 2(5H)-Furanone, 3-(phenylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The phenylsulfinyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Phenylsulfide derivatives.
Substitution: Various substituted furanone derivatives.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 3-(phenylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 3-(phenylsulfinyl)- involves its interaction with various molecular targets. The phenylsulfinyl group can act as an electrophile, participating in reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2(5H)-Furanone, 3-(phenylsulfanyl)-: Similar structure but with a sulfide group instead of a sulfoxide.
2(5H)-Furanone, 3-(phenylsulfonyl)-: Contains a sulfone group, representing a further oxidized form.
2(5H)-Furanone, 3-(methylsulfinyl)-: Similar structure with a methylsulfinyl group instead of a phenylsulfinyl group.
Uniqueness: 2(5H)-Furanone, 3-(phenylsulfinyl)- is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
57061-31-1 |
---|---|
Molekularformel |
C10H8O3S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
4-(benzenesulfinyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H8O3S/c11-10-9(6-7-13-10)14(12)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI-Schlüssel |
GHNQSXPZCRRCDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C(=O)O1)S(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.